Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate
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Overview
Description
Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring, with an ethyl ester group at the 2-position and a keto group at the 3-position
Biochemical Analysis
Biochemical Properties
Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as esterases and oxidoreductases, which facilitate its conversion into different metabolites. The nature of these interactions involves the binding of the compound to the active sites of the enzymes, leading to catalytic reactions that modify its structure and function. Additionally, this compound can form complexes with proteins, influencing their stability and activity .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways . Furthermore, this compound has been found to impact the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Its effects on cellular metabolism include changes in the levels of key metabolites and the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, leading to conformational changes that either inhibit or activate their activity . This compound has also been shown to influence the transcriptional activity of certain genes by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have indicated that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term exposure to this compound has been associated with persistent changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exhibit beneficial effects, such as enhanced metabolic activity and improved stress responses . At higher doses, this compound can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have also been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites. This compound can be metabolized by esterases, leading to the formation of intermediate products that participate in further biochemical reactions . Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and distribution within different cellular compartments . Binding proteins can also play a role in the localization and accumulation of this compound, affecting its bioavailability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization Reaction: One common method for synthesizing ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate involves the cyclization of 2-aminophenol with ethyl acetoacetate. This reaction typically occurs under acidic or basic conditions to facilitate the formation of the oxazine ring.
Condensation Reaction: Another approach involves the condensation of 2-hydroxybenzaldehyde with ethyl glycinate, followed by cyclization and oxidation steps to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow chemistry techniques. This method allows for better control over reaction conditions, higher yields, and improved safety compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of the keto group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group, where nucleophiles such as amines or thiols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, thiols, and other nucleophiles in the presence of catalysts or under reflux conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with reduced keto groups.
Substitution: Substituted oxazine derivatives with various functional groups replacing the ethoxy group.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a scaffold for the development of new pharmaceuticals, particularly as inhibitors of enzymes and receptors involved in various diseases.
Materials Science: Its unique structure makes it a candidate for the synthesis of novel polymers and materials with specific electronic and optical properties.
Biological Studies: Researchers have explored its use in studying biological pathways and interactions, given its ability to interact with biomolecules.
Industrial Applications: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, leading to changes in cellular functions.
Comparison with Similar Compounds
Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate can be compared with other oxazine derivatives, such as:
Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-2-carboxylate: This compound has a sulfur atom in place of the oxygen atom in the oxazine ring, which can lead to different chemical reactivity and biological activity.
Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate: This isomer has the ester group at a different position on the benzene ring, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 3-oxo-4H-1,4-benzoxazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-2-15-11(14)9-10(13)12-7-5-3-4-6-8(7)16-9/h3-6,9H,2H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBYABMNPWWVQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)NC2=CC=CC=C2O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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